molecular formula C6H6BrNO B1605968 1-Acetyl-2-bromopyrrole CAS No. 84455-06-1

1-Acetyl-2-bromopyrrole

Cat. No. B1605968
CAS RN: 84455-06-1
M. Wt: 188.02 g/mol
InChI Key: AMWMDFUSSNRLPL-UHFFFAOYSA-N
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Description

1-Acetyl-2-bromopyrrole is a chemical compound with the molecular formula C6H6BrNO . It is a bromopyrrole derivative, which are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as 1-Acetyl-2-bromopyrrole, has been a topic of research in recent years. Organocatalysis has emerged as a significant tool for the synthesis of these compounds . A highly efficient one-pot construction of several polysubstituted pyrroles has been obtained via the environmentally benign multicomponent reaction of 1,2-diones, aryl amines, and aldehydes .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-2-bromopyrrole has been studied using density functional theory (DFT) and other computational methods . These studies provide insights into the structural properties of bromopyrrole alkaloids, which can be useful for understanding their potential biological activities.


Chemical Reactions Analysis

The chemical reactions involving 1-Acetyl-2-bromopyrrole and similar compounds have been studied extensively. For instance, the construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-2-bromopyrrole can be found in various chemical databases . These properties include its molecular weight, melting point, boiling point, and density .

Mechanism of Action

While the specific mechanism of action for 1-Acetyl-2-bromopyrrole is not mentioned in the retrieved papers, bromopyrrole alkaloids have been studied for their potential antimalarial activity . The general mechanism of action of these compounds involves inhibition of protein synthesis .

Safety and Hazards

The safety data sheet (SDS) for 1-Acetyl-2-bromopyrrole provides information on its hazards, handling and storage, exposure controls, and personal protection measures .

Future Directions

The future directions for the study of 1-Acetyl-2-bromopyrrole and similar compounds could involve further exploration of their synthesis, structural properties, and potential biological activities . The development of new molecules with potent activity against otherwise highly resistant pathogens is a promising area of research .

properties

IUPAC Name

1-(2-bromopyrrol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-5(9)8-4-2-3-6(8)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWMDFUSSNRLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233429
Record name N-Acetyl-2-bromopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2-bromopyrrole

CAS RN

84455-06-1
Record name N-Acetyl-2-bromopyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084455061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-2-bromopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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